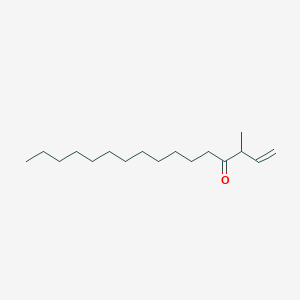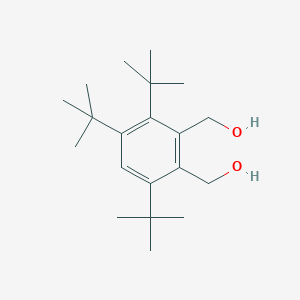
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is an organic compound characterized by the presence of three tert-butyl groups attached to a phenylene ring, along with two hydroxymethyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the acid-catalyzed reaction of phenol with isobutylene, resulting in the formation of 2,4,6-tri-tert-butylphenol . This intermediate can then be further functionalized to introduce hydroxymethyl groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale alkylation processes using catalysts like sulfuric acid or other strong acids. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time to minimize side products .
化学反应分析
Types of Reactions
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, although the steric hindrance from the tert-butyl groups can affect the reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
科学研究应用
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of stabilizers, antioxidants, and other specialty chemicals.
作用机制
The mechanism of action of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups and the phenylene ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity. The compound can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals .
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar structure but lacks the hydroxymethyl groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is widely used as an antioxidant.
4-tert-Butylphenol: Contains a single tert-butyl group and is used in various industrial applications.
Uniqueness
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is unique due to the presence of three tert-butyl groups and two hydroxymethyl groups, which provide a combination of steric hindrance and functional reactivity. This makes it a valuable compound for specific applications where both bulkiness and reactivity are desired.
属性
CAS 编号 |
121724-81-0 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
[3,4,6-tritert-butyl-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)15-10-16(19(4,5)6)17(20(7,8)9)14(12-22)13(15)11-21/h10,21-22H,11-12H2,1-9H3 |
InChI 键 |
QZJWJFKAVWICNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1CO)CO)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


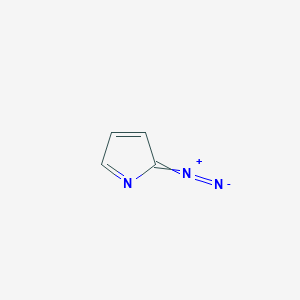
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
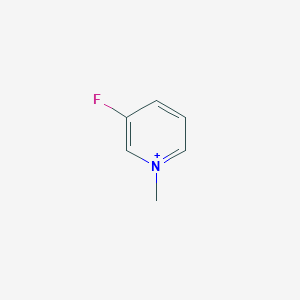
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
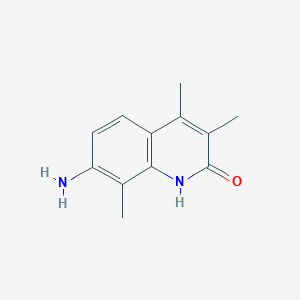
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
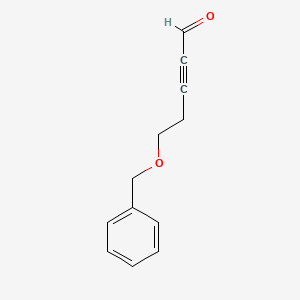
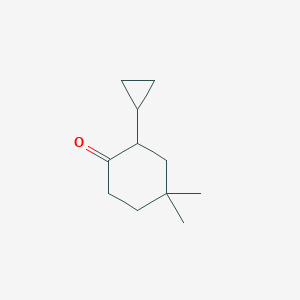
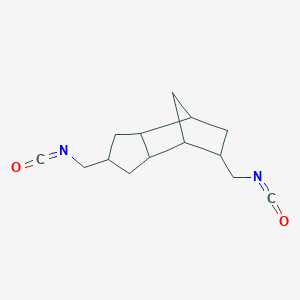
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
